molecular formula C21H31F2NO4 B1193009 KMN-159

KMN-159

Cat. No. B1193009
M. Wt: 399.4788
InChI Key: ZSUOOBFOIDLLEI-GPVXIOJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KMN-159 is a Novel Highly Potent and Selective EP4 Agonist.

Scientific Research Applications

Osteoblastic Differentiation and Bone Formation

KMN-159 has shown promising results in stimulating osteoblastic differentiation, which is crucial for bone formation. A study led by Owen et al. (2020) revealed that KMN-159, a novel EP4 receptor selective agonist, significantly increases alkaline phosphatase (ALP) levels in rat bone marrow cells, indicating enhanced osteoblastic differentiation. This finding is pivotal as it supports the potential of KMN-159 as a therapeutic candidate for augmenting bone mass. Furthermore, KMN-159 demonstrated the ability to increase bone healing in a rat calvarial defect model, showing its efficacy in practical applications of bone repair (Owen et al., 2020).

Molecular Potency and Selectivity

Research by Barrett et al. (2019) delved into the molecular aspects of KMN-159. They found that the difluoromethylene positioning in KMN-159 enhances its potency and selectivity towards the EP4 receptor. This attribute is crucial for its effective application in bone formation while minimizing potential side effects. The study underscores the significance of molecular structure in determining the effectiveness of pharmaceutical compounds like KMN-159 (Barrett et al., 2019).

Bone Regeneration

A study by Vater et al. (2021) investigated the bone regenerative potential of KMN-159 in critical-sized femoral defects in rats. This research is pivotal as it highlights the dose-dependent effects of KMN-159 on bone regeneration. The results showed a significant increase in newly formed bone volume and density with KMN-159 treatment, demonstrating its potential as an effective agent for bone regeneration (Vater et al., 2021).

properties

Product Name

KMN-159

Molecular Formula

C21H31F2NO4

Molecular Weight

399.4788

IUPAC Name

7-((R)-3,3-Difluoro-5-((3S,4S,E)-3-hydroxy-4-methylnon-1-en-6-yn-1-yl)-2-oxopyrrolidin-1-yl)heptanoic acid

InChI

InChI=1S/C21H31F2NO4/c1-3-4-7-10-16(2)18(25)13-12-17-15-21(22,23)20(28)24(17)14-9-6-5-8-11-19(26)27/h12-13,16-18,25H,3,5-6,8-11,14-15H2,1-2H3,(H,26,27)/b13-12+/t16-,17-,18+/m0/s1

InChI Key

ZSUOOBFOIDLLEI-GPVXIOJZSA-N

SMILES

O=C(O)CCCCCCN1C(C(F)(F)C[C@@H]1/C=C/[C@@H](O)[C@@H](C)CC#CCC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KMN-159;  KMN 159;  KMN159

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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